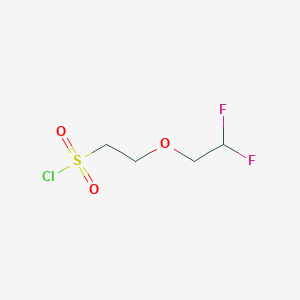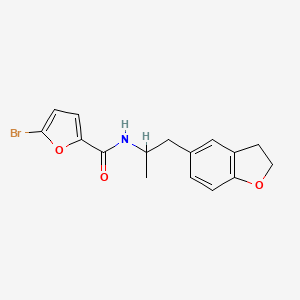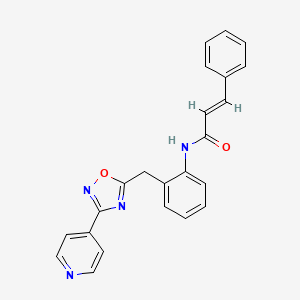![molecular formula C12H13NOS B2959320 [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol CAS No. 1477825-85-6](/img/structure/B2959320.png)
[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol” is an organic compound . The molecule consists of a phenethyl group (C6H5CH2CH2−) attached to a hydroxyl group (−OH) .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic methods. Alcohols typically have a distinctive O-H stretch in the range of 3300 to 3400 cm^-1 and a strong C-O stretch near 1000 cm^-1 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Chemical Synthesis
Methanol serves as a key molecule in various catalytic processes and chemical syntheses, highlighting its importance as a C1 synthon and hydrogen source. The study by Sarki et al. (2021) illustrates the use of methanol in the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, showcasing methanol's versatility in organic synthesis and the preparation of pharmaceutical agents through clean and cost-competitive methods (Sarki et al., 2021).
Material Science and Catalysis
The incorporation of molybdenum(VI) complexes with thiazole-hydrazone ligands into zeolite Y, as reported by Ghorbanloo and Maleki Alamooti (2017), exemplifies the development of efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This research underscores the significance of encapsulation strategies in enhancing catalytic activity and stability (Ghorbanloo & Maleki Alamooti, 2017).
Molecular Aggregation and Spectroscopic Studies
The study of molecular aggregation effects on spectroscopic properties in thiadiazole compounds by Matwijczuk et al. (2016) provides insights into how solvent interactions and molecular structures influence photophysical behaviors. Such research is crucial for understanding the underlying principles of molecular interactions and the design of materials with specific optical properties (Matwijczuk et al., 2016).
Fluorescent Chemosensors
The development of phenyl thiadiazole-based Schiff base receptors for the selective and sensitive detection of Al3+ ions by Manna et al. (2020) highlights the role of specific chemical frameworks in the design of turn-on fluorescent and colorimetric chemosensors. This work emphasizes the importance of structure-function relationships in the creation of effective molecular sensors for environmental and analytical applications (Manna et al., 2020).
Wirkmechanismus
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antitumor and cytotoxic activity .
Mode of Action
It’s known that grignard reagents, which could be used in the synthesis of such compounds, react with carbonyl compounds to yield alcohols . This reaction involves the addition of a carbanion nucleophile to the carbonyl compound .
Biochemical Pathways
The addition of stabilized carbon nucleophiles to carbonyl compounds, a reaction similar to the grignard reaction, is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds .
Pharmacokinetics
It’s known that the properties of alcohols and phenols, which this compound is a derivative of, can influence their pharmacokinetics .
Result of Action
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activity .
Action Environment
The properties of alcohols and phenols, which this compound is a derivative of, can be influenced by environmental factors .
Eigenschaften
IUPAC Name |
[2-(2-phenylethyl)-1,3-thiazol-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZILXVEVPNABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(S2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2959248.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)

![N-[1-(2-Oxo-3H-1,3-benzoxazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2959254.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide](/img/structure/B2959255.png)
![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)

